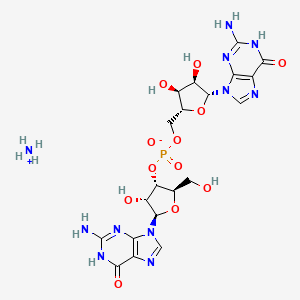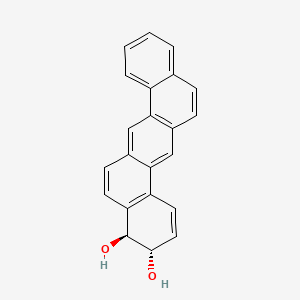
1,5-Diphenylpenta-1,4-dien-3-one
Vue d'ensemble
Description
1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone, is an organic compound with the molecular formula C₁₇H₁₄O. It is a yellow crystalline solid that is soluble in organic solvents. This compound is notable for its conjugated system, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis, material science, and as a ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one is typically synthesized through the aldol condensation reaction between benzalacetone and benzaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
C6H5CH=CHCOCH3+C6H5CHO→C6H5CH=CHCOCH=CHC6H5
The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into saturated ketones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
Oxidation: Produces diketones.
Reduction: Yields saturated ketones.
Substitution: Results in various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,5-Diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Studied for its potential anticancer properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of 1,5-diphenylpenta-1,4-dien-3-one involves its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carbonyl and conjugated double bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalacetone: A precursor in the synthesis of 1,5-diphenylpenta-1,4-dien-3-one.
Benzaldehyde: Another precursor used in the synthesis.
Dibenzylideneacetone: A stereoisomer with similar properties
Uniqueness
This compound is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
Propriétés
Numéro CAS |
115587-57-0 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
Clé InChI |
WMKGGPCROCCUDY-HEEUSZRZSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Leu5]-Enkephalin](/img/structure/B3434584.png)








